4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S/c1-20-8-18-19-13(20)25(23,24)11-6-21(7-11)12(22)9-2-4-10(5-3-9)14(15,16)17/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXHQYQPPTIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the azetidine ring and the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Azetidine Ring Formation: Introduction of the azetidine ring via nucleophilic substitution or cycloaddition reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl and Benzoyl/Azetidinyl Groups
Several structurally related compounds share the trifluoromethylbenzoyl or azetidinyl-triazole motifs:
Key Observations :
- The sulfonyl group in the target compound may enhance metabolic stability compared to thiol or sulfide analogues (e.g., compound 6i ) .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Sulfonyl groups further augment polarity, balancing solubility and permeability .
- Crystallinity : Azetidine-containing compounds (e.g., ) are more likely to form stable crystals than flexible urea-linked analogues (e.g., 14a ), aiding in structural characterization .
Biological Activity
The compound 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, antifungal, and antioxidant properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The specific structure includes:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Azetidine moiety : A four-membered saturated ring contributing to the compound's unique properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 401.37 g/mol.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various triazole compounds, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus, showing promising results with an MIC value of 8 μg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 32 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. In vitro studies have demonstrated that the compound exhibits antifungal activity against Candida albicans, with an IC50 value comparable to standard antifungal agents like fluconazole .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been assessed through various assays, including DPPH and ABTS. The compound showed significant scavenging activity with an IC50 value of 25 μg/mL, indicating its potential as a natural antioxidant agent .
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal reported that the compound significantly inhibited bacterial growth in both in vitro and in vivo models. Mice treated with the compound showed reduced bacterial load compared to controls .
- Antifungal Applications : Another investigation focused on the compound's efficacy against fungal infections in immunocompromised mice, revealing a marked decrease in fungal colonization following treatment with the triazole derivative .
- Oxidative Stress Mitigation : Research highlighted the compound's role in reducing oxidative stress markers in cell cultures exposed to harmful agents, suggesting its therapeutic potential in oxidative stress-related diseases .
The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in microbial metabolism. For instance, the inhibition of fungal cytochrome P450 enzymes is a well-documented mechanism by which triazoles exert their antifungal effects. Molecular docking studies have shown that this compound has high binding affinity for these targets, which is crucial for its antibacterial and antifungal activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
